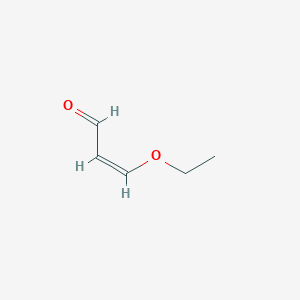
1-Acetyl-4,6,8-trimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4,6,8-trimethylazulene, also known as Ambrinol, is a natural compound found in many essential oils. Its unique structure and properties have attracted the attention of researchers in various fields, including chemistry, biology, and medicine. In
Mechanism Of Action
The mechanism of action of 1-Acetyl-4,6,8-trimethylazulene is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It may also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
1-Acetyl-4,6,8-trimethylazulene has been shown to have several biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to possess antioxidant properties, which may protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Acetyl-4,6,8-trimethylazulene in lab experiments is its natural origin. It can be extracted from plants and is therefore considered a safer alternative to synthetic compounds. Additionally, its unique structure and properties make it a valuable tool for studying various biological processes. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Acetyl-4,6,8-trimethylazulene. One area of interest is its potential as a natural antimicrobial agent. Further studies are needed to determine its efficacy against various pathogens and to explore its mechanism of action. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to determine its safety and efficacy in humans. Finally, its unique structure and properties may make it a valuable tool for studying various biological processes, such as gene expression and protein folding.
Synthesis Methods
1-Acetyl-4,6,8-trimethylazulene can be synthesized using various methods, including steam distillation, solvent extraction, and chromatography. The most common method involves the extraction of essential oils from plants that contain the compound, such as chamomile, yarrow, and blue tansy. The extracted oil is then subjected to further purification steps to isolate 1-Acetyl-4,6,8-trimethylazulene.
Scientific Research Applications
1-Acetyl-4,6,8-trimethylazulene has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant activities. Its ability to inhibit the growth of bacteria and fungi has made it a promising candidate for the development of new antimicrobial agents. Additionally, its anti-inflammatory properties have been studied for the treatment of various inflammatory conditions, such as arthritis and asthma.
properties
Product Name |
1-Acetyl-4,6,8-trimethylazulene |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C15H16O/c1-9-7-10(2)13-5-6-14(12(4)16)15(13)11(3)8-9/h5-8H,1-4H3 |
InChI Key |
JUOAKPCWAPSQLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
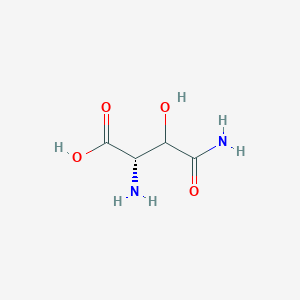
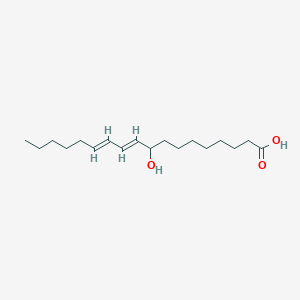
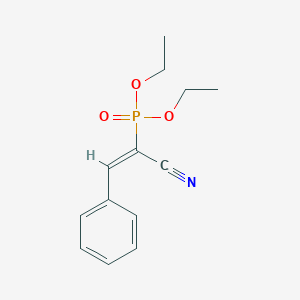

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
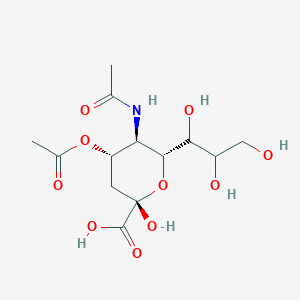
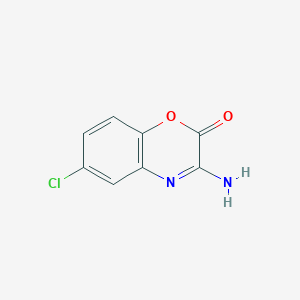
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

